molecular formula C11H9BrN2O2S B1530663 Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate CAS No. 1284363-17-2

Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1530663
CAS No.: 1284363-17-2
M. Wt: 313.17 g/mol
InChI Key: DUXXDFXQLKZPAC-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate” is a chemical compound with the molecular formula C11H9BrN2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of p-bromoacetophenone, thiourea, and iodine was refluxed for 11–12 hours. The reaction mixture was then cooled and washed with diethyl ether to remove unreacted acetophenone and iodine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1sc(N)nc1-c2ccc(Br)cc2 . This indicates that the compound contains a thiazole ring attached to a bromophenyl group and a methyl carboxylate group .

Scientific Research Applications

Synthesis of Novel Compounds

  • The synthesis of novel 2-amino-1,3-thiazole-5-carboxylates, including derivatives of Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate, has been achieved using ultrasonic and thermally mediated nucleophilic displacement. This method has proven effective in yielding high-quality compounds (Baker & Williams, 2003).

Development of Fluorescent Materials

  • This compound and related compounds have been used in the preparation of fluorescent materials. These materials, synthesized from biomass-derived furfural and natural amino acids, exhibit strong photoluminescence and are useful for creating extended π-conjugation systems (Tanaka, Ashida, Tatsuta, & Mori, 2015).

Synthesis of Antihypertensive Agents

  • Derivatives of this compound have been explored for their potential in synthesizing antihypertensive α-blocking agents. These compounds have shown promising results in pharmacological screening, indicating potential in the treatment of hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Applications in Organic Synthesis

  • In organic synthesis, compounds related to this compound have been used in creating ionic liquids which promote the benzoin condensation. This showcases the versatility of these compounds in facilitating important organic reactions (Davis & Forrester, 1999).

Creation of pH Probes

  • These compounds have also played a role in the development of highly water-soluble fluorescent and colorimetric pH probes, essential for various scientific applications. Such probes can be used for real-time pH sensing in different environments, including intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate” is not available, it’s important to handle all chemical compounds with care and appropriate protective measures. Always refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

Thiazole derivatives, including “Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate”, present a promising area of research due to their diverse biological activities. Future research could focus on exploring their potential applications in medicine, particularly in the development of new antimicrobial and anticancer drugs .

Properties

IUPAC Name

methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXXDFXQLKZPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
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Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
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Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
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Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
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Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
Reactant of Route 6
Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate

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